N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0994289
InChI: InChI=1S/C16H19N5O2/c1-4-13(22)18-15-14(19-23-20-15)16-17-11-7-5-6-8-12(11)21(16)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,18,20,22)
SMILES: CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC(C)C
Molecular Formula: C16H19N5O2
Molecular Weight: 313.35 g/mol

N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

CAS No.:

Cat. No.: VC0994289

Molecular Formula: C16H19N5O2

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide -

Specification

Molecular Formula C16H19N5O2
Molecular Weight 313.35 g/mol
IUPAC Name N-[4-[1-(2-methylpropyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide
Standard InChI InChI=1S/C16H19N5O2/c1-4-13(22)18-15-14(19-23-20-15)16-17-11-7-5-6-8-12(11)21(16)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,18,20,22)
Standard InChI Key RBUXVFANAZTJEB-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC(C)C
Canonical SMILES CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator